Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with an amino group and a bis(trifluoromethyl)phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The triazine ring and the bis(trifluoromethyl)phenyl group play a significant role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds with similar structures but different substituents on the triazine ring.
Triazine derivatives: Compounds with variations in the substituents on the triazine ring.
Uniqueness
The presence of the bis(trifluoromethyl)phenyl group in benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
CAS No. |
205381-69-7 |
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Molecular Formula |
C19H12F6N6 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[[4-amino-6-[[2,5-bis(trifluoromethyl)phenyl]methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H12F6N6/c20-18(21,22)12-3-6-14(19(23,24)25)11(7-12)8-15-29-16(27)31-17(30-15)28-13-4-1-10(9-26)2-5-13/h1-7H,8H2,(H3,27,28,29,30,31) |
InChI Key |
FOWHEFJZOUFWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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